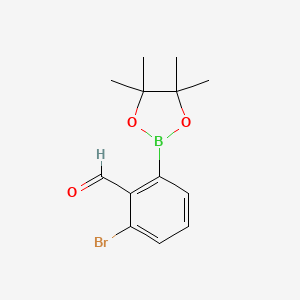
6-Chloro-7-fluoroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly alter its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate can then be further reacted with various substituted amines to yield the desired product .
Industrial Production Methods: Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction efficiency. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For example, reaction times can be reduced to 110-210 seconds with yields ranging from 91-96% .
化学反应分析
Types of Reactions: 6-Chloro-7-fluoroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be displaced by nucleophiles under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Condensation reactions: It can react with aldehydes and ketones to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cyclization reactions: Catalysts like iron(III) chloride in methanol at elevated temperatures (e.g., 60°C) are employed.
Condensation reactions: Acidic or basic catalysts can be used depending on the specific reaction requirements.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cyclization reactions can produce polycyclic compounds .
科学研究应用
6-Chloro-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antibacterial and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ATPase domain of human topoisomerase IIα (hTopoIIα), an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells . The compound’s ability to induce apoptosis is further supported by molecular docking studies, which demonstrate a good correlation between its interactions with hTopoIIα and observed IC50 values .
相似化合物的比较
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride, a well-known antibacterial drug.
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives: These derivatives have been shown to exhibit significant anticancer activity and are more potent than standard drugs like doxorubicin.
Uniqueness: 6-Chloro-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activities compared to other quinoline derivatives. Its ability to inhibit hTopoIIα and induce apoptosis in cancer cells further distinguishes it from other similar compounds .
属性
分子式 |
C10H5ClFNO2 |
|---|---|
分子量 |
225.60 g/mol |
IUPAC 名称 |
6-chloro-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
InChI 键 |
YWVGNNZDLPUXFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)






![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)


